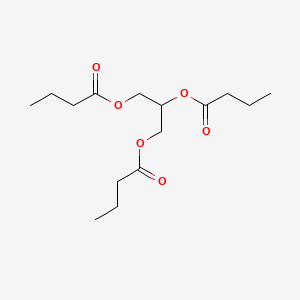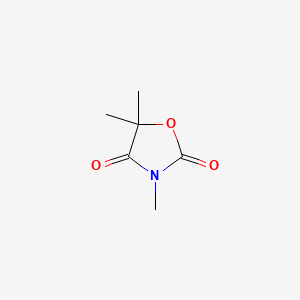![molecular formula C20H26N8O5 B1683106 2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid CAS No. 4299-28-9](/img/structure/B1683106.png)
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid, also known as tetrahydrofolate, is a reduced form of folic acid. It plays a crucial role in various biological processes, including the synthesis of nucleotides and amino acids. This compound is essential for the proper functioning of cells and is involved in the transfer of one-carbon units in metabolic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydroamethopterin typically involves the reduction of folic acid. One common method is the catalytic hydrogenation of folic acid using a palladium catalyst under hydrogen gas. The reaction is carried out in an aqueous solution at a controlled pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of tetrahydroamethopterin follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolate and further to folic acid.
Reduction: It can be reduced back to its active form from dihydrofolate.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Dihydrofolate and folic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a cofactor in enzymatic reactions.
Biology: It plays a vital role in DNA synthesis and repair, making it essential for cell division and growth.
Medicine: It is used in the treatment of certain types of anemia and as a supplement in chemotherapy to reduce side effects.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in food products.
Mécanisme D'action
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid exerts its effects by acting as a coenzyme in various metabolic pathways. It is involved in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. Its molecular targets include enzymes such as thymidylate synthase and methionine synthase, which are crucial for DNA synthesis and methylation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A chemotherapy agent that inhibits dihydrofolate reductase, preventing the formation of tetrahydroamethopterin.
Folic Acid: The oxidized form of tetrahydroamethopterin, which is converted to its active form in the body.
Dihydrofolate: An intermediate in the reduction of folic acid to tetrahydroamethopterin.
Uniqueness
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid is unique due to its role as an active coenzyme in one-carbon metabolism. Unlike its oxidized counterparts, it is directly involved in critical biochemical reactions, making it indispensable for cellular function and growth.
Propriétés
Numéro CAS |
4299-28-9 |
|---|---|
Formule moléculaire |
C20H26N8O5 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H26N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,11,13,24H,6-9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H5,21,22,23,26,27) |
Clé InChI |
GLSBTKIRCIEEJO-UHFFFAOYSA-N |
SMILES |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérique |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
tetrahydromethotrexate tetrahydromethotrexate, (DL)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1683034.png)





